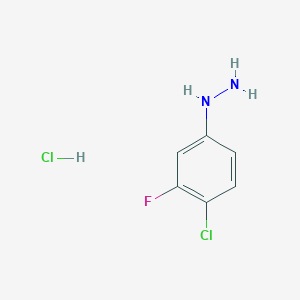

4-Chloro-3-fluorophenylhydrazine hydrochloride

Descripción general

Descripción

4-Chloro-3-fluorophenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2FN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3-fluorophenylhydrazine hydrochloride is the respiratory system

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which could affect its stability and potency. Additionally, the compound’s effects could potentially be influenced by factors such as the patient’s health status, co-administration with other drugs, and individual genetic variations.

Actividad Biológica

4-Chloro-3-fluorophenylhydrazine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H6ClFN2

- Molecular Weight : Approximately 197.04 g/mol

- Appearance : White to pale cream powder

- Melting Point : Approximately 210 °C (decomposition)

The compound contains both chlorine and fluorine substituents, which enhance its lipophilicity and reactivity, making it a valuable candidate for various biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological activity:

- Antitumor Properties : The compound has shown potential antitumor effects by interacting with specific molecular targets within cancer cells. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to the inhibition of key enzymes involved in tumor progression.

- Enzyme Inhibition : The compound acts as a selective inhibitor of butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases. Studies indicate that derivatives of this compound can effectively inhibit BChE, potentially leading to therapeutic applications in Alzheimer's disease .

- Protein Modification : It can react with protein carbonyl groups to form hydrazone linkages, enhancing protein properties for mass spectrometry analysis. This modification is crucial for proteomics research, allowing for better characterization of proteins.

Antitumor Activity

A study conducted on various hydrazine derivatives, including 4-chloro-3-fluorophenylhydrazine, demonstrated significant cytotoxicity against several cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

In vitro studies evaluated the inhibitory effects of 4-chloro-3-fluorophenylhydrazine on BChE. The results showed that it possesses a strong binding affinity for the enzyme, with kinetic studies revealing an IC50 value significantly lower than many known inhibitors. This highlights its potential use in treating conditions associated with cholinergic dysfunction .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H6ClFN2 | Contains both chloro and fluoro groups |

| 3-Chloro-4-fluorophenylhydrazine | C6H6ClFN2 | Similar structure with reversed substituent positions |

| 3-Fluorophenylhydrazine | C6H7FN2 | Lacks chlorine substituent |

The unique combination of functional groups in 4-chloro-3-fluorophenylhydrazine enhances its reactivity compared to structurally similar compounds, making it particularly valuable in drug design and synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

4-Chloro-3-fluorophenylhydrazine hydrochloride serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various hydrazone derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can facilitate the formation of carbon-nitrogen bonds, making it valuable for creating complex organic molecules.

Synthesis of Heterocycles

The compound is also employed in the synthesis of heterocyclic compounds. Heterocycles are significant in medicinal chemistry due to their presence in many bioactive molecules. For example, derivatives of 4-chloro-3-fluorophenylhydrazine have been used to synthesize substituted pyrazoles and pyridazines, which exhibit various biological activities.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that hydrazine derivatives, including this compound, may possess anticancer properties. Research has shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrate that derivatives of 4-chloro-3-fluorophenylhydrazine exhibit significant antibacterial and antifungal effects. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a derivatizing agent for the analysis of carbonyl compounds via chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). The formation of stable hydrazones enhances the detection sensitivity and selectivity for carbonyl-containing substances.

Mass Spectrometry

The compound's ability to form stable derivatives makes it useful in mass spectrometry for identifying and quantifying carbonyl compounds in complex mixtures. This application is particularly relevant in environmental chemistry for analyzing pollutants.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Anticancer Activity of Hydrazone Derivatives | To evaluate the anticancer potential of synthesized hydrazones from 4-chloro-3-fluorophenylhydrazine | Certain derivatives showed significant cytotoxicity against breast cancer cell lines, indicating potential for drug development. |

| Antimicrobial Evaluation of Hydrazine Compounds | To assess the antimicrobial efficacy of various hydrazine derivatives | Compounds derived from 4-chloro-3-fluorophenylhydrazine exhibited notable activity against Staphylococcus aureus and Candida albicans. |

| Chromatographic Analysis of Carbonyl Compounds | To develop a method for detecting carbonyls using hydrazone formation | The method demonstrated improved sensitivity and specificity for detecting aldehydes and ketones in environmental samples. |

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUSFHZMZKMNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696749 | |

| Record name | (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299163-41-0 | |

| Record name | Hydrazine, (4-chloro-3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299163-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.